

Technical Monograph: (2-Cyclopropyl-4-fluorophenyl)methanol

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Compound of Interest

Compound Name: (2-Cyclopropyl-4-fluorophenyl)methanol

Cat. No.: B13911846

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Advanced Intermediate for Kinase Inhibitor Design Identity & Physicochemical Profile[1][2][3][4][5]

(2-Cyclopropyl-4-fluorophenyl)methanol is a functionalized benzyl alcohol derivative characterized by a sterically demanding cyclopropyl group at the ortho position and an electron-withdrawing fluorine atom at the para position relative to the hydroxymethyl group. This specific substitution pattern is a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., Axl, Mer, and PKC families), where the cyclopropyl moiety provides metabolic stability and restricts conformational freedom.

Property	Specification
CAS Number	2565696-47-9
IUPAC Name	(2-Cyclopropyl-4-fluorophenyl)methanol
Synonyms	2-Cyclopropyl-4-fluorobenzyl alcohol; 4-Fluoro-2-cyclopropylbenzenemethanol
Molecular Formula	C ₁₀ H ₁₁ FO
Molecular Weight	166.19 g/mol
SMILES	<chem>OCC1=C(C2CC2)C=C(F)C=C1</chem>
Appearance	Colorless to pale yellow viscous oil or low-melting solid
Solubility	Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water
Predicted LogP	~2.1 (Lipophilic)

Synthetic Methodology & Causality

The synthesis of this compound requires careful orchestration to install the cyclopropyl ring without compromising the benzylic alcohol. The preferred industrial route utilizes a Suzuki-Miyaura coupling followed by a selective reduction.

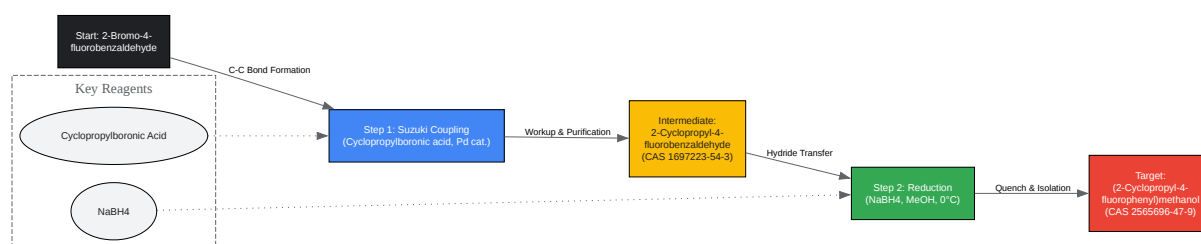
Route A: The "Late-Stage Reduction" Protocol (Recommended)

This pathway is preferred for scale-up because it avoids the handling of volatile cyclopropyl intermediates early in the synthesis.

- Starting Material: 2-Bromo-4-fluorobenzaldehyde (or the corresponding acid/ester).
- Step 1: Palladium-Catalyzed Cyclopropylation.
 - Reagents: Cyclopropylboronic acid, Pd(dppf)Cl₂, K₃PO₄, Toluene/Water.
 - Mechanism: The bulky cyclopropyl group is introduced via cross-coupling. The choice of Pd(dppf)Cl₂ minimizes dehalogenation byproducts.

- Step 2: Carbonyl Reduction.
 - Reagents: Sodium Borohydride (NaBH_4) in Methanol (0°C to RT).
 - Causality: NaBH_4 is selected over LiAlH_4 to maintain chemoselectivity and safety on scale, as the ester/aldehyde is easily reduced to the alcohol without affecting the aryl-fluorine bond.

Synthesis Workflow Diagram



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Figure 1: Step-wise synthetic pathway from the bromo-precursor to the target alcohol via Suzuki coupling and hydride reduction.

Quality Control & Analytical Validation

To ensure the material is suitable for downstream API synthesis (e.g., mesylation or chlorination for nucleophilic substitution), strict QC parameters must be met.

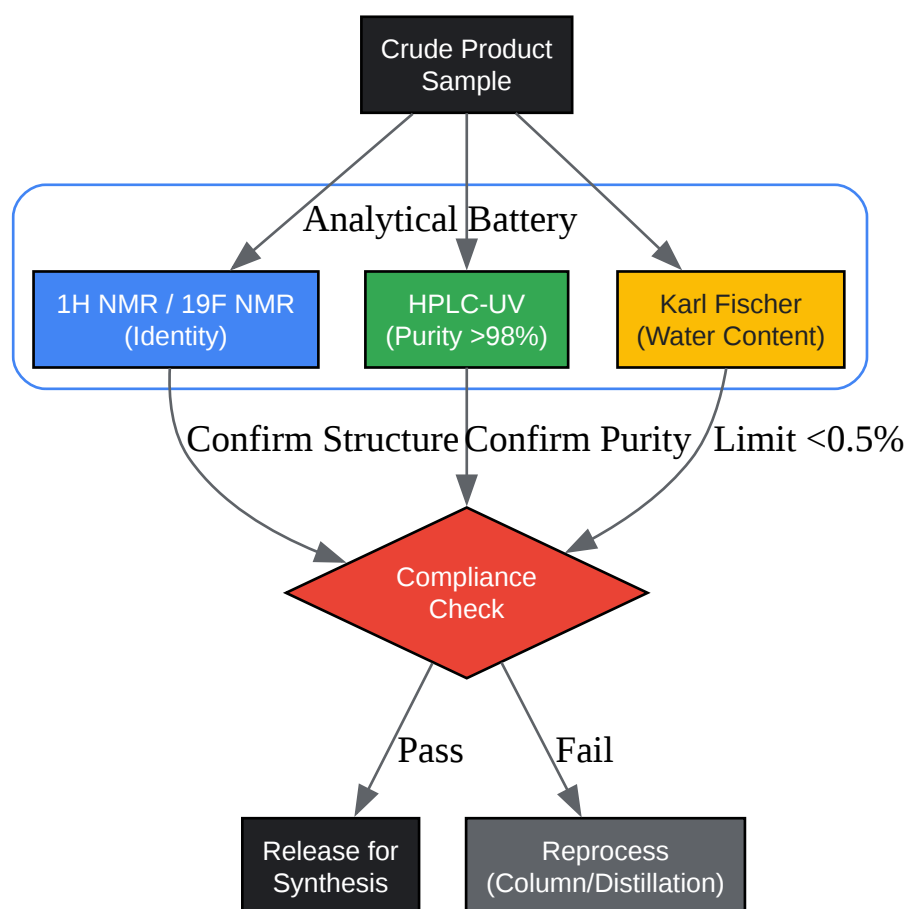
Analytical Logic

- ^1H NMR (Proton NMR): The diagnostic peaks are the cyclopropyl protons. Unlike the aromatic protons, these appear upfield (0.6–1.0 ppm) as distinct multiplets. The benzylic

methylene (-CH₂-) will appear as a singlet or doublet (if coupling to OH) around 4.6–4.8 ppm.

- ¹⁹F NMR (Fluorine NMR): Essential to confirm the integrity of the C-F bond. A single peak around -110 to -115 ppm (relative to CFCl₃) confirms no defluorination occurred during the Pd-catalyzed step.
- HPLC Purity: Critical to detect unreacted aldehyde (intermediate), which can interfere with subsequent coupling reactions.

QC Workflow Diagram



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Figure 2: Quality Control decision tree for validating the purity and identity of the intermediate.

Handling & Safety Protocols

As a fluorinated benzyl alcohol, this compound poses specific risks related to irritation and potential toxicity if metabolized to the aldehyde or acid in vivo.

- Hazard Classification:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Benzyl alcohols are prone to auto-oxidation to benzaldehydes upon prolonged exposure to air.
- Incompatibility: Avoid strong oxidizing agents (e.g., KMnO_4 , CrO_3) and acid chlorides (unless intentional derivatization is planned).

Applications in Drug Discovery[6][7][8]

The (2-cyclopropyl-4-fluorophenyl) moiety is a privileged scaffold in medicinal chemistry. It is frequently utilized to:

- Fill Hydrophobic Pockets: The cyclopropyl group acts as a bioisostere for larger alkyl groups or phenyl rings, often fitting into the hydrophobic "back pocket" of kinase ATP-binding sites.
- Modulate Metabolic Stability: The fluorine atom at the para position blocks metabolic hydroxylation (CYP450 metabolism), extending the half-life of the drug candidate.
- Key Intermediate For:
 - PKC Inhibitors: Used in the synthesis of tetrazolyl-phenyl derivatives.
 - Receptor Tyrosine Kinase Inhibitors: Specifically targeting Axl and Mer kinases for oncology applications.

References

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